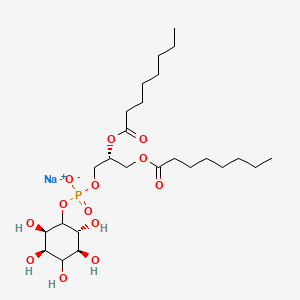

PtdIns-(1,2-dioctanoyl) (sodium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

PtdIns-(1,2-dioctanoyl) (sel de sodium), également connu sous le nom de 1-(1,2-dioctanoylphosphatidyl)inositol, sel monosodique, est un analogue synthétique du phosphatidylinositol naturel. Ce composé contient des acides gras C8:0 aux positions sn-1 et sn-2, et il présente la même stéréochimie de l'inositol et du diacylglycérol que le composé naturel. Les phosphates de phosphatidylinositol représentent un faible pourcentage des phospholipides membranaires totaux mais jouent un rôle crucial dans la génération et la transmission des signaux cellulaires .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de PtdIns-(1,2-dioctanoyl) (sel de sodium) implique l'estérification de l'inositol avec l'acide dioctanoylphosphatidique. La réaction se produit généralement dans des conditions douces pour préserver l'intégrité du cycle de l'inositol et des liaisons esters. Le processus implique les étapes suivantes:

Préparation de l'acide dioctanoylphosphatidique: Ceci est obtenu en faisant réagir l'acide octanoïque avec le glycéro-3-phosphate en présence d'un agent de condensation tel que la dicyclohexylcarbodiimide.

Estérification avec l'inositol: L'acide dioctanoylphosphatidique est ensuite estérifié avec l'inositol en présence d'un catalyseur comme la pyridine.

Méthodes de production industrielle

La production industrielle de PtdIns-(1,2-dioctanoyl) (sel de sodium) suit des voies synthétiques similaires mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés pour un contrôle précis des conditions de réaction. Le produit final est généralement purifié en utilisant des techniques telles que la chromatographie sur colonne et la lyophilisation .

Analyse Des Réactions Chimiques

Types de réactions

PtdIns-(1,2-dioctanoyl) (sel de sodium) subit diverses réactions chimiques, notamment:

Phosphorylation: Il peut être phosphorylé pour former des mono-, di- et triphosphates.

Hydrolyse: L'hydrolyse par la phospholipase C spécifique des phosphoinositides génère de l'inositol triphosphate et du diacylglycérol

Réactifs et conditions courants

Phosphorylation: Implique généralement des kinases et de l'ATP dans des conditions physiologiques.

Principaux produits

Phosphorylation: Produit des phosphates de phosphatidylinositol (PIP, PIP2, PIP3).

Hydrolyse: Génère de l'inositol triphosphate et du diacylglycérol

Applications de la recherche scientifique

PtdIns-(1,2-dioctanoyl) (sel de sodium) est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants:

Biologie cellulaire: Étudier les voies de transduction du signal et la dynamique membranaire.

Biochimie: Étudier les interactions lipides-protéines et les activités enzymatiques.

Médecine: Explorer son rôle dans la signalisation cellulaire liée à des maladies telles que le cancer et le diabète.

Industrie: Utilisé dans le développement de systèmes de délivrance de médicaments à base de lipides

Mécanisme d'action

PtdIns-(1,2-dioctanoyl) (sel de sodium) exerce ses effets en participant aux voies de signalisation cellulaire. Il est phosphorylé pour former divers phosphates de phosphatidylinositol, qui agissent comme des seconds messagers dans la transduction du signal. Ces phosphates interagissent avec des protéines spécifiques, modulant leur activité et influençant ainsi les processus cellulaires tels que la croissance, la différenciation et le métabolisme .

Applications De Recherche Scientifique

PtdIns-(1,2-dioctanoyl) (sodium salt) is widely used in scientific research, particularly in the fields of:

Cell Biology: Studying signal transduction pathways and membrane dynamics.

Biochemistry: Investigating lipid-protein interactions and enzyme activities.

Medicine: Exploring its role in cellular signaling related to diseases such as cancer and diabetes.

Industry: Used in the development of lipid-based drug delivery systems

Mécanisme D'action

PtdIns-(1,2-dioctanoyl) (sodium salt) exerts its effects by participating in cellular signaling pathways. It is phosphorylated to form various phosphatidylinositol phosphates, which act as second messengers in signal transduction. These phosphates interact with specific proteins, modulating their activity and thus influencing cellular processes such as growth, differentiation, and metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

- PtdIns-(3,4)-P2 (1,2-dioctanoyl) (sel de sodium)

- PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sel de sodium)

- PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) (sel de sodium)

Unicité

PtdIns-(1,2-dioctanoyl) (sel de sodium) est unique en raison de ses courtes chaînes d'acides gras, qui confèrent une solubilité élevée dans les milieux aqueux. Cette propriété le rend particulièrement utile dans les études nécessitant des analogues solubles de phosphatidylinositol .

Activité Biologique

Phosphatidylinositol-(1,2-dioctanoyl) (sodium salt), commonly referred to as PtdIns-(1,2-dioctanoyl) or 8:0 PI, is a synthetic phosphatidylinositol derivative that has garnered attention in biological research due to its unique properties and potential applications in pharmacology. This compound is characterized by the presence of two octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions, which enhances its solubility and alters its biological interactions compared to natural phosphatidylinositols.

PtdIns-(1,2-dioctanoyl) has been shown to inhibit P-glycoprotein (P-gp), a crucial membrane transporter involved in drug efflux and multidrug resistance. Research indicates that this compound significantly reduces the transmembrane transport activity of P-gp in various cell lines, highlighting its potential as a co-adjuvant in enhancing the bioavailability of therapeutic agents . The inhibition of P-gp by 8:0 PI occurs in a concentration-dependent manner, with notable effects observed at concentrations as low as 0.1 mM, leading to a 45% reduction in the apparent permeability coefficient (Papp) for substrates transported by P-gp .

Biological Significance

The biological significance of PtdIns-(1,2-dioctanoyl) extends beyond its role as a P-gp inhibitor. Phosphatidylinositols are integral to various cellular processes, including signal transduction and cell motility. The presence of this compound in dietary sources suggests that it may influence physiological functions related to nutrient absorption and cellular signaling pathways .

Research Findings

Several studies have explored the biological activity of PtdIns-(1,2-dioctanoyl). Key findings include:

- Inhibition of Drug Transport : In vitro studies demonstrated that pre-incubation with 8:0 PI significantly enhances intracellular accumulation of calcein, a fluorescent substrate for P-gp, indicating effective inhibition of drug efflux .

- Impact on Cell Integrity : While higher concentrations of PtdIns-(1,2-dioctanoyl) lead to increased inhibition of P-gp transport, they also compromise cell integrity, necessitating careful optimization in experimental applications .

- Potential Applications : Given its ability to modulate drug transport mechanisms, 8:0 PI is being investigated for potential applications in improving the oral bioavailability of various drugs by co-administration strategies .

Data Summary

| Study | Effect Observed | Concentration | Notes |

|---|---|---|---|

| Lucas et al. (2013) | Inhibition of P-gp transport | 0.1 mM | 45% reduction in Papp |

| Lucas et al. (2013) | Increased calcein accumulation | Varying concentrations | Cell integrity compromised at higher doses |

| Cayman Chemical Data | Solubility and stability | >10 mg/ml | Enhanced solubility compared to natural analogs |

Case Studies

One notable case study involved the use of PtdIns-(1,2-dioctanoyl) in conjunction with conventional chemotherapeutic agents. In experiments using mdr1a/1b knockout mice models, researchers observed significant increases in plasma concentration and area under the curve (AUC) for drugs administered alongside this phosphatidylinositol derivative. These findings underscore the potential for utilizing 8:0 PI to overcome drug resistance mechanisms in cancer therapy .

Propriétés

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] [(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47O13P.Na/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32;/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34);/q;+1/p-1/t17-,20?,21-,22+,23-,24-,25?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDIWCAFXLOVPN-JZAJJPDXSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46NaO13P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.